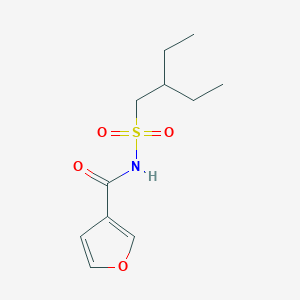
5-fluoro-2-methyl-N-(2-methylpyridin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-methyl-N-(2-methylpyridin-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as PFI-2, which is a potent and selective inhibitor of the histone lysine methyltransferase SETD7.
Wirkmechanismus
PFI-2 works by selectively inhibiting the activity of SETD7, which is responsible for the methylation of histone H3 at lysine 4 (H3K4). This methylation is a critical step in the regulation of gene expression, and the inhibition of SETD7 has been shown to result in the downregulation of various oncogenes.
Biochemical and Physiological Effects:
PFI-2 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that PFI-2 inhibits the proliferation of cancer cells and induces apoptosis. Furthermore, PFI-2 has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of PFI-2 is its selectivity towards SETD7, which makes it an ideal tool for studying the role of this enzyme in various biological processes. However, one of the limitations of PFI-2 is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of PFI-2. One of the most promising areas is the development of PFI-2 analogs with improved properties such as solubility and bioavailability. Furthermore, the role of SETD7 in various diseases such as cancer and diabetes is still not fully understood, and further studies are needed to elucidate this relationship. Finally, the use of PFI-2 in combination with other drugs or therapies may have significant therapeutic benefits and should be explored further.
Conclusion:
In conclusion, PFI-2 is a chemical compound that has significant potential in various fields of scientific research. Its selective inhibition of SETD7 makes it an ideal tool for studying the role of this enzyme in various biological processes. Furthermore, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new therapies. However, further studies are needed to fully understand the biochemical and physiological effects of PFI-2 and its potential applications in various fields.
Synthesemethoden
The synthesis of PFI-2 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-methyl-4-nitropyridine with 4-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. This reaction produces 2-methyl-N-(2-methylpyridin-4-yl)benzenesulfonamide, which is then reacted with 5-fluoro-2-iodobenzoic acid in the presence of a palladium catalyst to produce PFI-2.
Wissenschaftliche Forschungsanwendungen
PFI-2 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of PFI-2 is in the field of epigenetics, where it has been shown to selectively inhibit the histone lysine methyltransferase SETD7. This enzyme is involved in the regulation of gene expression and has been linked to various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
5-fluoro-2-methyl-N-(2-methylpyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-3-4-11(14)8-13(9)19(17,18)16-12-5-6-15-10(2)7-12/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROBLHGQIXBBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)


![2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide](/img/structure/B7596200.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)
![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)

![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)